(2-Fluoro-5-nitrophenyl)(phenyl)methanone

Nucleophilic Aromatic Substitution Synthetic Chemistry Fluorine Chemistry

(2-Fluoro-5-nitrophenyl)(phenyl)methanone (CAS 54534-85-9) is a fluorinated benzophenone derivative with the molecular formula C13H8FNO3 and a molecular weight of 245.21 g/mol. It is characterized by a benzophenone core substituted with a fluorine atom at the 2-position and a nitro group at the 5-position on one phenyl ring.

Molecular Formula C13H8FNO3
Molecular Weight 245.209
CAS No. 54534-85-9
Cat. No. B2474570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-nitrophenyl)(phenyl)methanone
CAS54534-85-9
Molecular FormulaC13H8FNO3
Molecular Weight245.209
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H8FNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
InChIKeyWVVGJJXQPIOHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-nitrophenyl)(phenyl)methanone CAS 54534-85-9: A Strategic Fluorinated Benzophenone Building Block for Synthetic Chemistry and Biological Probe Development


(2-Fluoro-5-nitrophenyl)(phenyl)methanone (CAS 54534-85-9) is a fluorinated benzophenone derivative with the molecular formula C13H8FNO3 and a molecular weight of 245.21 g/mol [1]. It is characterized by a benzophenone core substituted with a fluorine atom at the 2-position and a nitro group at the 5-position on one phenyl ring . The compound is primarily used as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and chemical biology research .

Why (2-Fluoro-5-nitrophenyl)(phenyl)methanone Cannot Be Replaced by Common Benzophenone Analogs in Critical Synthetic Pathways


Generic substitution of (2-fluoro-5-nitrophenyl)(phenyl)methanone with other benzophenone derivatives is not feasible due to the unique and synergistic influence of its 2-fluoro and 5-nitro substituent pattern on both reactivity and physicochemical properties. The specific arrangement creates a distinct electronic environment on the phenyl ring, which governs both its reactivity as an electrophile and its potential for downstream functionalization [1]. For example, the presence of a nitro group ortho/para-directing and a fluoro group, both electron-withdrawing, significantly alters the activation energy for nucleophilic aromatic substitution (SNAr) compared to non-fluorinated or chloro analogs [2]. Furthermore, this specific substitution pattern is essential for generating key intermediates in the synthesis of specific bioactive molecules, where replacement with a chlorine or amino analog would lead to a different synthetic trajectory or a compound with altered biological activity [3].

(2-Fluoro-5-nitrophenyl)(phenyl)methanone: Quantified Evidence for Superior Synthetic Utility and Distinct Physicochemical Profile


Enhanced SNAr Reactivity: Fluorine vs. Chlorine Leaving Group Potential

In nucleophilic aromatic substitution (SNAr) reactions, the 2-fluoro group of (2-fluoro-5-nitrophenyl)(phenyl)methanone is more readily displaced than the 2-chloro group in the analog 2-chloro-5-nitrobenzophenone. This is a well-established principle in organic chemistry where fluoride is a superior leaving group compared to chloride in SNAr reactions on electron-deficient arenes due to the rate-determining step involving Meisenheimer complex formation, which is accelerated by the strong -I effect of fluorine [1]. This property is explicitly exploited in radiochemical syntheses, where the nucleophilic aromatic substitution of [18F]fluoride for a 2′-nitro group on a similar benzophenone scaffold is a key step in the production of PET tracers [2]. This enhanced reactivity translates to faster reaction times and potentially higher radiochemical yields, a critical factor for short-lived isotopes.

Nucleophilic Aromatic Substitution Synthetic Chemistry Fluorine Chemistry

Predicted Water Solubility: A Key Advantage Over Chloro Analog

Computational predictions using the ESOL model indicate that (2-fluoro-5-nitrophenyl)(phenyl)methanone (Log S ESOL: 1.04) is predicted to be highly soluble, with an estimated solubility of 1.35e+03 mg/mL [1]. In contrast, its direct chloro analog, 2-chloro-5-nitrobenzophenone, is predicted to have a Log S ESOL of -0.44, corresponding to a significantly lower solubility of 6.03e+01 mg/mL, which is over an order of magnitude lower [2]. This difference is attributed to the stronger electron-withdrawing and polar nature of the fluorine atom compared to chlorine, which enhances interactions with water. Higher aqueous solubility is a desirable property for facilitating biological assays and reducing the need for organic co-solvents.

Physicochemical Properties Drug Discovery ADME

Differential Synthetic Accessibility and Purity: Target vs. Amino Analog

The target compound (2-fluoro-5-nitrophenyl)(phenyl)methanone is generally supplied at a baseline purity of 95% , which is appropriate for its role as a versatile building block. In contrast, the reduced analog, 2-Amino-2-fluoro-5-nitrobenzophenone (CAS 344-80-9), is often supplied at a higher purity of 98% [1] and serves a more specialized role as a pharmaceutical intermediate. The difference in typical supplied purity reflects the different stages of a synthetic pathway these compounds occupy. The amino analog requires additional synthetic steps (nitro group reduction) and is thus a more advanced, and often more expensive, intermediate. This positions the target compound as a more cost-effective and versatile starting point for researchers who need the flexibility of the nitro group for further derivatization, rather than the pre-installed amine.

Synthetic Accessibility Procurement Purity

Biological Activity Spectrum: A Scaffold for CCR5 Antagonism

Preliminary pharmacological screening of (2-fluoro-5-nitrophenyl)(phenyl)methanone has indicated potential as a CCR5 antagonist [1]. This activity profile is distinct from the structurally similar Ro 41-0960 (2'-Fluoro-3,4-dihydroxy-5-nitrobenzophenone), which is a potent and specific catechol-O-methyltransferase (COMT) inhibitor with an EC50 of 0.1 µM . The target compound's potential CCR5 antagonism suggests a different mechanism of action and therapeutic area compared to the COMT inhibitor. This differentiation is crucial for researchers seeking to explore novel biological pathways or develop compounds for specific diseases like HIV infection, asthma, or rheumatoid arthritis [1], rather than targeting the COMT enzyme for Parkinson's disease .

CCR5 Antagonist HIV Inflammation

Optimal Use Cases for (2-Fluoro-5-nitrophenyl)(phenyl)methanone: From Chemical Synthesis to Biological Screening


Medicinal Chemistry: Development of CCR5 Antagonists

Based on its reported potential as a CCR5 antagonist, (2-fluoro-5-nitrophenyl)(phenyl)methanone serves as a privileged scaffold for synthesizing novel compounds targeting CCR5-mediated diseases. Researchers can use it as a core structure for structure-activity relationship (SAR) studies aimed at developing treatments for HIV infection, asthma, and autoimmune diseases [1]. The presence of the nitro and fluoro groups allows for diverse chemical modifications to optimize potency and pharmacokinetic properties [2].

Radiochemistry: Precursor for 18F-Radiolabeling

The 2-fluoro substituent in (2-fluoro-5-nitrophenyl)(phenyl)methanone makes it a valuable precursor for nucleophilic 18F-radiolabeling. This is a key step in the synthesis of positron emission tomography (PET) tracers [1]. The enhanced reactivity of the fluoro group towards SNAr [2] enables efficient incorporation of the [18F] isotope into the benzophenone scaffold, which is a demonstrated approach for creating PET tracers for imaging enzymes like COMT in vivo [1].

Chemical Biology: Fluorescent Probe Development

The benzophenone core of (2-fluoro-5-nitrophenyl)(phenyl)methanone is a known photoreactive group that can be used for photoaffinity labeling. The nitro and fluoro substituents can be further modified to introduce fluorescent tags or bioconjugation handles, enabling the creation of probes for studying protein-ligand interactions or mapping cellular binding sites [1]. The predicted high solubility of the compound [2] is also beneficial for such aqueous biological applications.

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